Product packaging for (R)-(1-Bromoethyl)benzene(Cat. No.:CAS No. 1459-14-9)

(R)-(1-Bromoethyl)benzene

Cat. No.: B179599
CAS No.: 1459-14-9
M. Wt: 185.06 g/mol
InChI Key: CRRUGYDDEMGVDY-SSDOTTSWSA-N
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Description

(R)-(1-Bromoethyl)benzene is a valuable chiral alkyl halide building block in scientific research, primarily serving in two key areas: advanced synthetic chemistry and controlled polymerization. Its utility in synthesis stems from its stereogenic center, which allows researchers to construct enantiomerically defined molecules. This is exemplified by its use in the iron-catalyzed cross-coupling with soft nucleophiles like thiols, alcohols, and amines to form challenging C(sp3)-heteroatom bonds, a method effective for building congested tri- and tetrasubstituted carbon centers . This reactivity provides an efficient route to pharmaceutically and materially relevant heteroatomic compounds . Furthermore, this compound is a well-established initiator in Atom Transfer Radical Polymerization (ATRP) . In ATRP, it is used to initiate the controlled radical polymerization of monomers such as styrene, leading to well-defined polymers like bromine-terminated polystyrene . Its function as an initiation component in these polymerization processes has also made it a subject of study in fluorescence spectroscopy research . The combination of its chiral integrity and its ability to act as an efficient radical initiator makes this compound a versatile reagent for developing new synthetic methodologies and advanced polymeric materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Br B179599 (R)-(1-Bromoethyl)benzene CAS No. 1459-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R)-1-bromoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRUGYDDEMGVDY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of R 1 Bromoethyl Benzene

Stereoselective Synthesis Approaches

Achieving high enantioselectivity is paramount in the synthesis of (R)-(1-Bromoethyl)benzene. This is primarily accomplished through two main strategies: the use of chiral catalysts to direct the reaction towards the desired stereoisomer and the application of asymmetric induction principles.

Chiral Catalyst-Mediated Transformations

Chiral catalysts play a pivotal role in asymmetric synthesis by creating a chiral environment that favors the formation of one enantiomer over the other. While specific examples for the direct synthesis of this compound using chiral catalysts are not extensively documented in publicly available literature, the principles of chiral catalysis can be applied to key synthetic transformations.

For instance, the use of chiral Lewis acids or chiral Brønsted acids could potentially be employed in reactions such as the hydrobromination of styrene (B11656). A chiral Lewis acid could coordinate to the styrene, rendering one face of the double bond more susceptible to nucleophilic attack by a bromide source. Similarly, a chiral Brønsted acid, such as a chiral phosphoric acid, could protonate the double bond in a stereocontrolled manner, leading to a chiral carbocation that is then trapped by a bromide ion. The effectiveness of such catalysts would depend on the careful design of the chiral ligand to create a well-defined chiral pocket around the active site.

Another potential avenue is the use of transition metal catalysts with chiral ligands. For example, a copper(I) catalyst supported by a chiral bisphosphine ligand has been shown to promote an asymmetric 1,3-halogen migration, effectively achieving a formal enantioselective hydrobromination of styrenes. While this specific reaction has been demonstrated on substituted halostyrenes, its adaptation to styrene itself could provide a pathway to this compound.

Asymmetric Induction Strategies in Bromoethylbenzene Synthesis

Asymmetric induction involves the use of a chiral auxiliary or a chiral reagent to influence the stereochemical outcome of a reaction. One of the most effective and widely used strategies for the synthesis of this compound is the conversion of a readily available chiral precursor, namely (R)-1-phenylethanol. This approach leverages the pre-existing stereocenter of the alcohol to direct the formation of the desired stereocenter in the product.

This transformation is a classic example of a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group and then displaced by a bromide ion. The key to maintaining or inverting the stereochemistry lies in the mechanism of the substitution reaction.

Established Synthetic Pathways and Modern Refinements

Several well-established synthetic methods can be utilized for the preparation of (1-bromoethyl)benzene (B1216412). However, to obtain the desired (R)-enantiomer, these methods often require either a chiral starting material or the incorporation of a stereoselective step.

Hydrobromination of Styrene and Analogous Alkenes

The direct hydrobromination of styrene is a straightforward method to produce (1-bromoethyl)benzene. The reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon, forming a benzylic carbocation intermediate. This leads to the desired constitutional isomer.

However, to achieve an enantioselective hydrobromination that yields predominantly the (R)-enantiomer, a chiral catalyst or reagent is necessary to control the stereochemical outcome. As mentioned earlier, the development of catalytic asymmetric hydrobromination of styrene is an active area of research.

In the absence of a chiral influence, the reaction of styrene with hydrogen bromide results in a racemic mixture of (R)- and (S)-(1-bromoethyl)benzene. Anti-Markovnikov addition to yield 2-bromoethylbenzene can be achieved through a radical mechanism, often initiated by peroxides, but this leads to the undesired constitutional isomer.

Conversion of Chiral Alcohols to Halides via Appel Halogenation

The Appel reaction is a reliable and widely used method for converting alcohols to the corresponding alkyl halides using triphenylphosphine (B44618) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄). A significant advantage of the Appel reaction for chiral synthesis is that it proceeds with a clean inversion of stereochemistry via an Sₙ2 mechanism.

Therefore, to synthesize this compound, the starting material would be the commercially available (S)-1-phenylethanol. The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then attacked by the bromide ion from the backside, leading to the inversion of the stereocenter.

A general procedure for this transformation involves dissolving triphenylphosphine in a suitable solvent like dichloromethane, followed by the addition of carbon tetrabromide. The chiral alcohol, (S)-1-phenylethanol, is then added to the reaction mixture. The reaction is typically rapid and proceeds at room temperature. The desired this compound can then be isolated and purified using standard techniques like column chromatography.

Table 1: Representative Appel Reaction for the Synthesis of this compound

ReagentMolar Equivalent
(S)-1-Phenylethanol1.0
Triphenylphosphine1.1
Carbon Tetrabromide1.1
DichloromethaneSolvent

This table represents a typical stoichiometry for the Appel reaction. Actual conditions may vary.

Enantiomeric Purity and Scalability Considerations in Production

The successful synthesis of this compound is not only determined by the chemical yield but also by its enantiomeric purity, which is often expressed as enantiomeric excess (ee). High enantiomeric purity is crucial for its application in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

The enantiomeric purity of this compound is typically determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). These analytical techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.

Table 2: Comparison of Synthetic Approaches for this compound

Synthetic ApproachStarting MaterialStereochemical ControlPotential AdvantagesPotential Challenges
Chiral Catalyst-Mediated HydrobrominationStyreneChiral CatalystAtom economical, directCatalyst development, optimization of enantioselectivity
Asymmetric Induction (Appel Reaction)(S)-1-PhenylethanolSubstrate-controlled (Sₙ2 inversion)High enantioselectivity, reliableStoichiometric reagents, purification from byproducts

When considering the production of this compound on a larger scale, several factors become critical. The cost and availability of starting materials and reagents are primary concerns. For the Appel reaction, the use of stoichiometric amounts of triphenylphosphine and carbon tetrabromide can be costly and generate significant amounts of triphenylphosphine oxide as a byproduct, which needs to be removed.

The scalability of the purification process is also a major consideration. Chromatographic purification, while effective on a laboratory scale, can be challenging and expensive to implement on an industrial scale. Therefore, developing synthetic routes that minimize the need for extensive purification or allow for purification by crystallization or distillation is highly desirable.

For catalyst-based approaches, the cost, efficiency (turnover number and turnover frequency), and recyclability of the catalyst are key economic drivers. A highly active and selective catalyst that can be easily separated from the product and reused would be ideal for a scalable and sustainable process. The development of such catalytic systems for the direct, enantioselective synthesis of this compound remains a significant goal in synthetic organic chemistry.

Mechanistic Investigations and Reactivity Profiles of R 1 Bromoethyl Benzene

Nucleophilic Substitution Reactions

(R)-(1-Bromoethyl)benzene, a chiral secondary benzylic halide, serves as an exemplary substrate for investigating the mechanistic dichotomy between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. The stereochemical and electronic properties of this molecule allow for a detailed exploration of how reaction conditions dictate the pathway and, consequently, the stereochemical outcome of the product.

SN1 Reaction Mechanisms and Stereochemical Outcomes

The SN1 pathway is a stepwise mechanism favored by conditions that stabilize the formation of a carbocation intermediate, such as the presence of a weak nucleophile and a polar protic solvent. byjus.comlibretexts.org For this compound, reaction with a weak nucleophile like water or methanol can proceed via an SN1 mechanism. pearson.comchegg.com

The rate-determining step in an SN1 reaction is the spontaneous dissociation of the leaving group, in this case, the bromide ion, to form a carbocation intermediate. pressbooks.publibretexts.org The cleavage of the carbon-bromine bond in this compound results in the formation of the 1-phenylethyl carbocation.

This carbocation possesses distinct characteristics that are crucial to the reaction's outcome:

Hybridization and Geometry : The central carbon atom of the carbocation is sp2 hybridized, resulting in a trigonal planar geometry. byjus.comkhanacademy.org This planarity is a key factor in determining the stereochemistry of the final product.

Stability : The 1-phenylethyl carbocation is a secondary benzylic cation. Its stability is significantly enhanced by resonance, where the positive charge is delocalized across the adjacent benzene (B151609) ring. This stabilization lowers the activation energy for the rate-determining step, making the SN1 pathway more accessible than for non-benzylic secondary halides. libretexts.orgyoutube.com

A hallmark of the SN1 reaction at a chiral center is the potential for racemization. pressbooks.pub This occurs because the planar carbocation intermediate can be attacked by the nucleophile from either face with theoretically equal probability. byjus.comkhanacademy.org

Attack on one face results in a product with retention of the original configuration.

Attack on the opposite face leads to a product with inversion of the configuration.

If the attack from both sides is equally likely, a 50:50 mixture of the two enantiomers, known as a racemic mixture, is formed. pressbooks.pub However, in practice, complete racemization is not always observed. Often, the reaction results in partial racemization , with a slight excess of the inversion product. pearson.comlibretexts.org This phenomenon is attributed to the formation of an "ion pair" immediately after the bromide ion dissociates. libretexts.org The departing bromide anion can temporarily remain in close proximity to one face of the newly formed carbocation, partially shielding it from the incoming nucleophile. libretexts.orgyoutube.com This forces the nucleophile to attack preferentially from the opposite, unshielded face, leading to a higher proportion of the product with an inverted configuration. youtube.com

Stereochemical OutcomeMechanismResulting Product Mixture
RacemizationNucleophilic attack on both faces of the planar carbocation intermediate.An equimolar (50:50) mixture of enantiomers.
Partial RacemizationThe departing leaving group forms an ion pair, temporarily shielding one face of the carbocation.An unequal mixture of enantiomers, with a majority of the inversion product. pearson.com

Radical Pathways and Polymerization Initiation

The benzylic position of this compound makes the carbon-bromine bond susceptible to homolytic cleavage, rendering it an effective precursor for radical generation. This property is extensively utilized in the field of polymer chemistry, particularly in methods that require controlled initiation of polymerization.

Application in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques are indispensable for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. This compound has been successfully employed as an initiator in the controlled radical polymerization of various monomers, most notably styrene (B11656). In these processes, the initiator slowly and reversibly generates active radical species that initiate polymer chain growth. The controlled nature of the initiation and propagation steps allows for the synthesis of polymers with predictable characteristics.

Role as an Initiator in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CRP method that relies on a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides. This equilibrium is mediated by a transition metal complex, most commonly copper-based. This compound is an exemplary initiator for the ATRP of styrene.

The mechanism begins with the activation of the C-Br bond in this compound by a copper(I) complex (e.g., CuBr complexed with a ligand like 2,2'-bipyridine). This is a one-electron transfer process where the copper(I) is oxidized to copper(II), and the bromine atom is transferred to the metal complex, generating a 1-phenylethyl radical. This radical then initiates polymerization by adding to a monomer molecule (e.g., styrene).

ATRP Initiation and Propagation Steps:

Step Reaction Description
Activation R-X + Cu(I)/L → R• + X-Cu(II)/L The initiator, this compound (R-X), is activated by the copper(I) catalyst to form a radical (R•).
Initiation R• + M → P₁• The initial radical adds to a monomer unit (M) to start a polymer chain (P₁•).
Deactivation Pₙ• + X-Cu(II)/L → Pₙ-X + Cu(I)/L The propagating radical (Pₙ•) is reversibly deactivated by the copper(II) complex, reforming a dormant polymer chain (Pₙ-X) and the Cu(I) activator.

| Propagation | Pₙ• + M → Pₙ₊₁• | The active radical chain adds more monomer units, allowing the polymer to grow. |

L represents the ligand, R-X is the initiator, and M is the monomer.

Kinetic studies of styrene polymerization using initiators like 1-phenylethyl bromide show that the polymerization is typically first-order with respect to the monomer, initiator, and the copper(I) catalyst. wikipedia.org This controlled process allows for the synthesis of polystyrene with predetermined molecular weights and low polydispersities (Mw/Mn < 1.5). nih.gov The number of growing polymer chains is directly determined by the initial concentration of the initiator, this compound. nih.gov

Mechanistic Studies on Styrenic Free-Radical Termination

Understanding the termination pathways in radical polymerization is crucial for controlling the reaction and the properties of the final polymer. Due to its structural similarity to the propagating end of a polystyrene chain, (1-bromoethyl)benzene (B1216412) has been used as a model compound to investigate the termination behavior of styrenic radicals. wikipedia.org In these studies, (1-bromoethyl)benzene or polystyrene with a bromide end group (PSt-Br), synthesized via ATRP, serves to mimic the dormant species in a controlled polymerization system. By studying the reactions of these model compounds under various conditions, researchers can gain insight into the mechanisms by which two propagating styrenic radicals combine or disproportionate, leading to the termination of polymer chains. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Transformations

Beyond polymerization, the C-Br bond in this compound can be activated by transition metal catalysts, most notably palladium, to participate in cross-coupling reactions for the formation of new carbon-carbon bonds.

Palladium-Catalyzed C-C Bond Formation Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Negishi reactions, are powerful tools in organic synthesis. These reactions typically involve the coupling of an organohalide with another organic partner. As a secondary benzylic halide, this compound can serve as the electrophilic partner in these transformations.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (R-X), in this case, this compound. The C-Br bond is cleaved, and the palladium inserts itself, forming a new organopalladium(II) species. For benzylic halides, this step can occur with inversion of stereochemistry.

Transmetalation or Migratory Insertion:

In reactions like Suzuki or Negishi coupling, a second organic group is transferred to the palladium center from an organometallic reagent (e.g., organoboron or organozinc compounds).

In the Heck reaction, an alkene coordinates to the palladium center and then undergoes migratory insertion into the Pd-C bond.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

While these reactions are well-established for aryl and vinyl halides, their application to secondary alkyl halides like this compound can be more complex, with potential side reactions such as β-hydride elimination. However, the development of specialized ligands and reaction conditions has expanded the scope to include such substrates.

While the standard mechanism for palladium-catalyzed cross-coupling with alkyl halides proceeds via oxidative addition, alternative pathways involving palladium-carbene intermediates have been developed for specific transformations. A palladium-carbene is a species containing a carbon-palladium double bond. These intermediates are highly reactive and can undergo subsequent reactions, such as migratory insertion, to form new C-C bonds.

The generation of a palladium-carbene intermediate in a reaction involving a benzylic halide like this compound typically requires a separate carbene precursor, such as an N-tosylhydrazone. A plausible, albeit specialized, mechanism involves the following steps:

Oxidative addition of the benzyl (B1604629) bromide to a Pd(0) catalyst generates a Pd(II) intermediate.

The N-tosylhydrazone reacts with a base to form a diazo compound in situ.

The Pd(II) intermediate reacts with the diazo compound, leading to the formation of a palladium-carbene species.

This carbene intermediate then undergoes migratory insertion of the aryl or alkyl group already attached to the palladium.

The resulting organopalladium species can then proceed through further steps, such as β-hydride elimination or reductive elimination, to yield the final product.

This pathway represents an advanced strategy for C-C bond formation, merging the chemistry of organohalides with that of carbene precursors to access unique molecular structures. nih.gov

Microwave-Assisted Cross-Coupling Methodologies

Microwave-assisted organic synthesis has emerged as a significant enabling technology, often leading to dramatic reductions in reaction times and improvements in product yields and purity. durham.ac.uk In the context of cross-coupling reactions involving this compound, microwave irradiation offers a powerful tool to accelerate these transformations.

The Heck reaction, another pivotal palladium-catalyzed C-C bond-forming reaction, is also amenable to microwave acceleration. mdpi.comresearchgate.net This reaction typically involves the coupling of an unsaturated halide with an alkene. libretexts.org Microwave-assisted Heck reactions can expedite the synthesis of various substituted alkenes. researchgate.net For example, the vinylation of 3-bromoquinolin-2(1H)-one derivatives with ethyl acrylate has been successfully carried out under microwave irradiation using a palladium catalyst. mdpi.com The efficiency of these reactions can be influenced by the choice of catalyst, base, and solvent. mdpi.com

Ligand-Free Coupling Strategies with Challenging Substrates

While phosphine (B1218219) ligands are commonly employed in palladium-catalyzed cross-coupling reactions to stabilize the metal center and modulate its reactivity, there is a growing interest in developing ligand-free protocols. These approaches offer advantages in terms of cost, operational simplicity, and avoidance of toxic and air-sensitive ligands.

Ligand-free Suzuki-Miyaura couplings have been successfully applied to a range of substrates. Inexpensive and readily available nickel bromide has been demonstrated to catalyze the Suzuki coupling of various aryl halides under ambient, ligand-free conditions. researchgate.net The reactivity in these systems often follows the order of C-X bond strength: Ar-I > Ar-Br > Ar-Cl. researchgate.net For this compound, a ligand-free approach would involve careful optimization of the reaction conditions, including the choice of palladium precursor, base, and solvent, to achieve efficient coupling while preserving the stereochemical integrity of the chiral center.

The ligand-free Heck reaction has also been a subject of intense research. rug.nlnih.gov It has been shown that activated and non-activated aryl bromides can undergo smooth ligand-less Heck reactions when low concentrations of palladium salts like Pd(OAc)2 are used. rug.nlresearchgate.net These reactions are believed to involve the formation of palladium nanoparticles which act as a reservoir for the catalytically active species. rug.nl Ultrasound irradiation has also been employed as an eco-friendly and efficient approach for ligand-free Heck reactions under solvent-free conditions. nih.gov

Exploration of Transition-Metal-Free Stereospecific Cross-Coupling

A significant advancement in cross-coupling chemistry is the development of transition-metal-free methods. These reactions offer a more sustainable and cost-effective alternative to their transition-metal-catalyzed counterparts.

Recent studies have demonstrated the feasibility of stereospecific, transition-metal-free cross-coupling reactions between secondary alkyl halides and aryl or alkenylboronic acids. lookchem.comnih.govfigshare.com This approach provides access to a range of chiral coupling products. lookchem.comnih.govfigshare.com Notably, a stereospecific SN2-type coupling has been developed using alkenylboronic acids as nucleophiles, offering a valuable alternative to stereospecific transition-metal-catalyzed C(sp2)-C(sp3) cross-coupling. nih.govfigshare.comresearchgate.net For this compound, such a reaction would proceed with inversion of configuration at the chiral center, leading to the formation of the corresponding (S)-alkenyl derivative.

The mechanism of these transition-metal-free couplings is believed to involve the activation of the boronic acid by a base, followed by a nucleophilic attack on the alkyl halide. The stereospecificity of the reaction is a key feature, indicating a concerted SN2-like pathway.

Other Significant Chemical Transformations and Derivative Synthesis

Investigation of Oxidation Reactions at the Chiral Center

The chiral benzylic position in this compound is susceptible to oxidation. The outcome of such a reaction is highly dependent on the oxidizing agent and the reaction conditions. Strong oxidizing agents can lead to the formation of acetophenone, with the complete loss of the chiral center. However, under carefully controlled conditions, it may be possible to achieve more subtle transformations. For instance, treatment with a milder oxidizing agent could potentially lead to the formation of an intermediate that could be further functionalized while retaining stereochemical information.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard reagents)

This compound can be converted into its corresponding Grignard reagent, (R)-(1-phenylethyl)magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. mnstate.edulibretexts.org The formation of the Grignard reagent involves the insertion of magnesium between the carbon and bromine atoms, reversing the polarity of the benzylic carbon from electrophilic to nucleophilic. adichemistry.comyoutube.com

This chiral Grignard reagent is a powerful nucleophile and a strong base. mnstate.edu It readily reacts with a variety of electrophiles, enabling the formation of new carbon-carbon bonds. mnstate.eduyoutube.com For example, its reaction with carbonyl compounds like aldehydes and ketones yields secondary and tertiary alcohols, respectively, with the creation of a new stereocenter. mnstate.edu The reaction with carbon dioxide, followed by an acidic workup, produces the corresponding carboxylic acid. wisc.edu

It is crucial to perform Grignard reactions under strictly anhydrous conditions, as the reagent is highly reactive towards protic compounds like water. libretexts.orgadichemistry.com

Regioselectivity in Electrophilic Aromatic Substitution of Benzene Ring Derivatives

The 1-bromoethyl group attached to the benzene ring in this compound influences the regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions. vanderbilt.edu The substituent can either direct incoming electrophiles to the ortho and para positions or to the meta position. youtube.com

Alkyl groups are generally considered to be ortho, para-directing and activating groups in EAS. vanderbilt.eduyoutube.com The 1-bromoethyl group, being an alkyl derivative, is expected to exhibit similar directing effects. The electron-donating nature of the alkyl group, through an inductive effect, stabilizes the carbocation intermediate formed during the substitution at the ortho and para positions. vanderbilt.edu

Compound Names

Stereochemical Control and Chiral Recognition in Reactions Involving R 1 Bromoethyl Benzene

Configurational Stability and Enantiomeric Purity Maintenance

The ability of (R)-(1-Bromoethyl)benzene to maintain its enantiomeric purity during a chemical reaction is highly dependent on the reaction mechanism. Nucleophilic substitution reactions at the chiral benzylic carbon can proceed via either an S(_N)1 or S(_N)2 pathway, each with distinct stereochemical consequences.

The S(_N)2 mechanism, which is favored by strong, unhindered nucleophiles and polar aprotic solvents, proceeds with a backside attack on the electrophilic carbon. This leads to a single, concerted transition state where the nucleophile forms a bond as the leaving group (bromide) departs, resulting in a predictable inversion of the stereochemical configuration. For example, the reaction of this compound with a strong nucleophile like sodium cyanide in diethyl ether proceeds via an S(_N)2 pathway to yield a single enantiomer of the product, (S)-2-phenylpropanenitrile. mtu.edupearson.com This inversion of configuration means that the high enantiomeric purity of the starting material is transferred to the product.

In contrast, the S(_N)1 mechanism involves a two-step process where the leaving group first departs to form a planar, achiral carbocation intermediate. This intermediate is stabilized by the adjacent phenyl ring. A weak nucleophile, such as water, can then attack this planar intermediate from either face with nearly equal probability. mtu.edupearson.com This results in the formation of a nearly racemic mixture of the two possible enantiomers of the product, leading to a significant loss of the initial enantiomeric purity. mtu.edu

However, complete racemization is not always observed in S(_N)1 reactions of this compound. Partial racemization can occur because the departing bromide ion can temporarily shield one face of the carbocation, leading to a slight preference for the nucleophile to attack from the opposite face. pearson.com Additionally, steric and electronic effects from the phenyl and methyl groups can also result in a slight facial bias for the incoming nucleophile. mtu.edu For instance, the reaction of this compound with water has been observed to yield a 70:30 mixture of enantiomers, indicating only partial racemization. pearson.com

The choice of reaction conditions and nucleophile is therefore critical for maintaining the enantiomeric integrity of the stereocenter in this compound.

Table 1: Stereochemical Outcome of Nucleophilic Substitution Reactions of this compound

Nucleophile/Solvent Reaction Mechanism Stereochemical Outcome Product Configuration Enantiomeric Purity
Sodium Cyanide (NaCN) / Diethyl Ether (Et(_2)O) S(_N)2 Inversion of configuration (S) Maintained (forms a single enantiomer)
Water (H(_2)O) S(_N)1 Racemization (or partial racemization) (R) and (S) mixture Lost or significantly reduced

Diastereoselective Control in Complex Molecule Synthesis

This compound is a valuable chiral electrophile for the synthesis of complex molecules containing multiple stereocenters. In such reactions, the existing stereocenter of this compound can influence the formation of new stereocenters, a phenomenon known as diastereoselective control. This is a powerful strategy for building stereochemical complexity in a predictable manner.

One notable application is in the alkylation of chiral enolates. For example, the reaction of a chiral imidazolidinone enolate with (1-bromoethyl)benzene (B1216412) has been studied as a method for asymmetric induction. researchgate.netresearchgate.net In this type of reaction, the chiral auxiliary on the enolate directs the approach of the electrophile, while the stereocenter of this compound also influences the transition state geometry. The combination of these chiral elements leads to the preferential formation of one diastereomer over others.

Furthermore, this compound and its derivatives are used in transition-metal-catalyzed cross-coupling reactions to create new carbon-carbon bonds with stereocontrol. For instance, the nickel-catalyzed coupling of 1-(1-bromoethyl)-4-methylbenzene (B2389032) with organozinc reagents has been explored, although it resulted in modest enantioselectivity. nih.gov The stereochemical outcome of such reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions. The development of more selective catalysts is an active area of research to improve the diastereoselectivity of these transformations.

The compound also serves as a starting material for the synthesis of more complex chiral ligands used in asymmetric catalysis. lookchem.com By reacting this compound with appropriate nucleophiles, new chiral molecules can be formed that are then incorporated into ligands for transition metals. These chiral ligands create a chiral environment around the metal center, enabling the catalysis of a wide range of enantioselective reactions. lookchem.com

Another area where this compound finds application is in stereoselective polymerization. It has been used as an initiator in the atom transfer radical polymerization (ATRP) of styrene (B11656) and p-methoxystyrene. sigmaaldrich.com The chirality of the initiator can influence the stereochemistry of the resulting polymer chain, leading to polymers with specific tacticities.

Asymmetric Amplification and Induction Strategies

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral substance present in the reaction. This compound, as a chiral electrophile, is employed in asymmetric induction strategies where its inherent chirality directs the formation of new stereocenters.

A key strategy is substrate-controlled asymmetric induction, where the stereocenter within the substrate, this compound, dictates the stereochemical course of the reaction. scholaris.ca As discussed in the previous section, the alkylation of chiral enolates with this compound is a prime example of this. The chiral electrophile directs the facial attack of the nucleophilic enolate, leading to a diastereoselective outcome. researchgate.netresearchgate.net The efficiency of this asymmetric induction is often quantified by the diastereomeric ratio (d.r.) of the products.

This compound has also been used in asymmetric esterification reactions. For example, its use in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine (B92328) has been reported. sigmaaldrich.com In this case, the chiral guanidine acts as a catalyst, and the stereochemical outcome is a result of the interplay between the chiral catalyst and the chiral electrophile.

While direct and significant asymmetric amplification, where the enantiomeric excess of the product surpasses that of the chiral initiator or catalyst, is not widely reported for reactions directly involving this compound, the principles of asymmetric induction are fundamental to its application in stereoselective synthesis. The ability of its single stereocenter to influence the creation of new chiral centers is a testament to its utility as a chiral building block. The development of catalytic systems that can harness and amplify the chiral information contained within this compound remains an area of interest in asymmetric synthesis.

Advanced Applications in Synthetic Organic Chemistry

Utilization as a Chiral Building Block in Asymmetric Synthesis

The core value of (R)-(1-Bromoethyl)benzene in asymmetric synthesis lies in its ability to transfer its defined stereochemistry to new, more complex molecules. Asymmetric synthesis is a critical field that focuses on producing a specific stereoisomer of a chiral product. uwindsor.cawikipedia.orgresearchgate.net The reactions involving this chiral building block are often stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comkhanacademy.org

A primary application is in nucleophilic substitution reactions. When this compound is treated with a nucleophile, such as sodium cyanide, the reaction typically proceeds via an SN2 mechanism. pearson.com This mechanism involves a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the chiral center. This predictable transformation is fundamental for synthesizing a variety of (S)-configured compounds from the (R)-configured starting material.

Furthermore, the chiral 1-phenylethyl motif, readily derived from this compound, serves as a powerful chiral auxiliary. For instance, (R)-1-phenylethylamine, synthesized from the parent bromide, can guide the stereochemical outcome of reactions. It has been used to induce asymmetry in the diastereoselective synthesis of complex heterocyclic structures like tetrahydro-β-carboline derivatives, which are precursors for indole (B1671886) alkaloids. researchgate.net

Table 1: Stereospecific Nucleophilic Substitution of this compound

NucleophileProductStereochemistryReaction Type
Sodium Cyanide (NaCN)(S)-2-phenylpropanenitrileInversion (S)SN2
Sodium Azide (NaN₃)(S)-(1-azidoethyl)benzeneInversion (S)SN2
Methoxide (CH₃O⁻)(S)-(1-methoxyethyl)benzeneInversion (S)SN2

Precursor for the Development of Chiral Ligands and Catalysts

This compound is a key starting material for preparing chiral ligands, which are essential components of catalysts used in asymmetric synthesis. lookchem.com Chiral phosphine (B1218219) ligands, in particular, are crucial in transition-metal-catalyzed reactions due to their strong coordination to metal centers, creating a specific chiral environment that influences the reaction's enantioselectivity. nih.govtcichemicals.comsigmaaldrich.com

The synthesis of these ligands often involves the reaction of the electrophilic this compound with a nucleophilic phosphine source. This process transfers the chirality from the bromoethylbenzene backbone to the newly formed phosphine ligand. These P-chiral or backbone-chiral ligands are then complexed with transition metals like rhodium, ruthenium, or palladium to generate highly effective asymmetric catalysts for reactions such as hydrogenation and carbon-carbon bond formation. nih.govrsc.orgresearchgate.net The development of such catalysts is a cornerstone of modern chemistry, enabling the efficient and environmentally benign production of optically active compounds. nih.govtcichemicals.com

Role in the Synthesis of Complex Organic Molecules

The versatility of this compound extends to its role as an intermediate in the multi-step synthesis of complex, high-value molecules across various industries. lookchem.comgoogle.com

This compound is a key intermediate in synthesizing various pharmaceuticals. lookchem.com The presence of the chiral phenylethyl group is a common structural motif in many biologically active molecules. Chiral amines, which can be synthesized from this compound, are particularly prevalent in pharmaceuticals, with nearly half of all approved drugs containing optically active amine functionalities. rochester.edunih.govscispace.com Its ability to be transformed into a range of biologically active molecules makes it a valuable building block for developing new drugs. lookchem.com The related compound, (2-Bromoethyl)benzene, is used to create potent antimicrobial agents, highlighting the importance of bromo-alkylbenzene structures in medicinal chemistry. chemicalbook.com

In the agrochemical sector, this compound is utilized as a precursor for producing pesticides and other compounds designed to protect crops and improve agricultural output. lookchem.com Similar to pharmaceuticals, the biological activity of agrochemicals is often dependent on a specific stereoisomer. The use of enantiomerically pure building blocks like this compound is therefore crucial for developing more effective and selective agrochemicals, which can reduce environmental impact by lowering the required application rates. mdpi.com The bromoalkylbenzene structure is a useful intermediate for various agrochemicals. google.com

This compound serves as an important initiator in controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com ATRP is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights, architectures, and low polydispersity. cmu.eduwikipedia.orgcmu.edu

In this process, this compound initiates the polymerization of monomers like styrene (B11656). epa.govresearchgate.net The initiator fragment remains at one end of the polymer chain, while the bromine atom is transferred to the other end. This terminal bromine can then be used for further chemical modifications, such as creating block copolymers or introducing other functional groups. cmu.edu This control over polymer structure allows for the creation of specialty chemicals and advanced materials with tailored properties. lookchem.com

Table 2: Application of (1-Bromoethyl)benzene (B1216412) as an ATRP Initiator

MonomerPolymerCatalyst System (Example)Application
StyrenePolystyreneCuBr / bipyridineSpecialty Plastics
Methyl Methacrylate (MMA)Poly(methyl methacrylate)CuCl / bipyridineAdvanced Materials
p-MethoxystyrenePoly(p-methoxystyrene)Copper(II) complexesFunctional Polymers

Computational and Theoretical Chemistry Studies of R 1 Bromoethyl Benzene

Computational and theoretical chemistry provide powerful tools for understanding the structure, reactivity, and reaction mechanisms of molecules like (R)-(1-Bromoethyl)benzene at an atomic level. These methods allow researchers to model chemical processes that can be difficult to observe experimentally.

Analytical and Spectroscopic Characterization Techniques for R 1 Bromoethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H-NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H-NMR spectrum of (R)-(1-Bromoethyl)benzene, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons are observed. guidechem.com The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region (around 7.2-7.4 ppm). The single proton on the chiral carbon (the methine proton) is adjacent to both the bromine atom and the phenyl group, causing it to resonate as a quartet around 5.2 ppm due to coupling with the three protons of the methyl group. The three protons of the methyl group are shifted downfield by the adjacent bromine-bearing carbon and appear as a doublet around 2.0 ppm, resulting from coupling to the single methine proton. researchgate.net

Table 1: Typical ¹H-NMR Data for this compound in CDCl₃

Proton Type Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
Aromatic (C₆H₅) ~7.3 Multiplet - 5H
Methine (CH-Br) ~5.2 Quartet ~7.0 1H

Note: Actual chemical shifts can vary slightly based on solvent and concentration.

Carbon-13 NMR (¹³C-NMR) is used to determine the structure of a molecule's carbon framework. mnstate.edu In a proton-decoupled ¹³C-NMR spectrum of this compound, each unique carbon atom gives a single peak. guidechem.comchemicalbook.com The carbon atom attached to the bromine (methine carbon) is significantly deshielded and appears at approximately 48 ppm. The methyl carbon resonates further upfield, typically around 25 ppm. The carbon atoms of the benzene ring appear in the characteristic aromatic region (125-143 ppm). The ipso-carbon (the aromatic carbon directly attached to the bromoethyl group) is found around 143 ppm, while the other aromatic carbons (ortho, meta, para) have distinct chemical shifts within the 126-129 ppm range. chemicalbook.com

Table 2: Typical ¹³C-NMR Data for this compound in CDCl₃

Carbon Type Chemical Shift (δ) ppm
ipso-Aromatic (C) ~143
ortho, meta, para-Aromatic (CH) ~126-129
Methine (CH-Br) ~48
Methyl (CH₃) ~25

Note: Peak assignments for ortho, meta, and para carbons can be confirmed with 2D NMR techniques.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the precise connectivity within a molecule by correlating different nuclei. ustc.edu.cn

Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ustc.edu.cn For this compound, an HSQC spectrum would show a cross-peak connecting the methine proton signal (~5.2 ppm) with the methine carbon signal (~48 ppm). Similarly, it would show a correlation between the methyl proton signal (~2.0 ppm) and the methyl carbon signal (~25 ppm), and correlations for each aromatic proton with its corresponding aromatic carbon. This confirms the direct C-H bonds. mdpi.comresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. ustc.edu.cn This is invaluable for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

A correlation from the methyl protons (~2.0 ppm) to the methine carbon (~48 ppm) and the ipso-aromatic carbon (~143 ppm).

A correlation from the methine proton (~5.2 ppm) to the methyl carbon (~25 ppm) and to the ortho- and ipso-aromatic carbons.

Correlations from the aromatic protons to neighboring aromatic carbons.

Together, HSQC and HMBC provide unambiguous confirmation of the structure of (1-Bromoethyl)benzene (B1216412). uit.no

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce structural information from fragmentation patterns. nist.gov

For this compound (C₈H₉Br), the mass spectrum exhibits a characteristic molecular ion peak. nih.gov Due to the nearly equal natural abundance of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), the molecular ion appears as a pair of peaks of almost equal intensity at m/z 184 and m/z 186. nist.gov

The fragmentation pattern is also highly informative. libretexts.org The most significant fragmentation is the loss of the bromine atom via cleavage of the relatively weak carbon-bromine bond. This results in a prominent peak at m/z 105, corresponding to the stable phenylethyl cation [C₈H₉]⁺. Further fragmentation can occur, such as the loss of a methyl radical from the m/z 105 ion to produce the tropylium (B1234903) cation at m/z 91.

Table 3: Key Mass Spectrometry Data for this compound

m/z (Mass/Charge) Identity of Fragment Significance
184/186 [C₈H₉Br]⁺ Molecular Ion (M⁺), shows bromine isotope pattern
105 [C₈H₉]⁺ Base Peak, loss of Br radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The IR spectrum of this compound displays several characteristic absorption bands. chemicalbook.com

Aromatic C-H Stretch: A sharp band or series of bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) indicates the C-H stretching of the benzene ring.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) correspond to the C-H stretching of the ethyl group.

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-Br Stretch: A strong absorption in the fingerprint region, typically between 600 and 700 cm⁻¹, is indicative of the C-Br stretching vibration. libretexts.org

Table 4: Principal IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3030 - 3100 C-H Stretch Aromatic Ring
2850 - 2980 C-H Stretch Aliphatic (Ethyl)
1450 - 1600 C=C Stretch Aromatic Ring

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., GC)

Gas chromatography (GC) is a powerful method for separating volatile compounds and assessing the purity of a sample. To determine the enantiomeric excess (ee) of a chiral compound like this compound, a specialized chiral stationary phase is required. brussels-scientific.com

The principle behind this separation is the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. brussels-scientific.com Because these diastereomeric complexes have different stabilities and interaction strengths, the two enantiomers travel through the column at different rates. brussels-scientific.com This results in different retention times, allowing them to be separated and quantified. The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram. masterorganicchemistry.com For example, a sample of this compound with 88% ee was shown to be prone to racemization over time, a process that can be monitored precisely using this technique. rsc.org

The enantiomeric excess (% ee) is calculated using the formula: % ee = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations (or peak areas) of the R and S enantiomers, respectively. chemistrysteps.com This method is highly sensitive and can detect even small amounts of the minor enantiomer. brussels-scientific.com

Table of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₈H₉Br
Deuterated Chloroform (CDCl₃) CDCl₃
Benzene C₆H₆

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly moving towards greener and more sustainable practices, driven by both economic and environmental concerns. beilstein-journals.orgbeilstein-journals.org Research into the synthesis of (R)-(1-Bromoethyl)benzene is reflecting this trend, with a focus on replacing hazardous reagents and solvents, minimizing waste, and utilizing catalytic methods.

One promising area is the development of greener alternatives to traditional bromination reactions like the Appel reaction, which often uses chlorinated solvents such as dichloromethane. researchgate.net Recent studies have demonstrated the effective replacement of these solvents with more environmentally benign options like dimethyl carbonate. researchgate.net This modified Appel-type bromination can be performed in a catalytic or stoichiometric form and allows for the recycling of the triphenylphosphine (B44618) oxide byproduct, further improving its sustainability profile. researchgate.net

Biocatalysis presents another significant avenue for the sustainable synthesis of chiral bromoalkanes. muni.cz The use of enzymes, such as halogenases, offers the potential for highly selective halogenation reactions under mild conditions, avoiding the harsh reagents and high temperatures associated with traditional chemical methods. muni.cz For instance, flavin-dependent halogenases have been overexpressed in E. coli to create whole-cell biocatalysts capable of regioselectively halogenating various substrates. muni.cz While direct enzymatic bromination of ethylbenzene (B125841) to the chiral product is a long-term goal, a more immediate approach involves the kinetic resolution of racemic 1-phenylethanol (B42297) followed by stereospecific bromination. Enzymatic kinetic resolution can efficiently separate the desired (R)-enantiomer of the alcohol, which can then be converted to this compound with inversion of stereochemistry.

FeatureTraditional Methods (e.g., Appel Reaction)Emerging Sustainable Routes
Solvent Chlorinated solvents (e.g., Dichloromethane)Dimethyl Carbonate, Water
Reagents Stoichiometric PPh₃/CBr₄Catalytic organocatalysts, Enzymes (Halogenases)
Byproducts Stoichiometric triphenylphosphine oxide (often discarded)Recyclable organocatalysts, biodegradable components
Conditions Often requires anhydrous conditionsMild aqueous or non-toxic solvent conditions
Stereocontrol Good (inversion of configuration)Potentially excellent (high enantioselectivity via kinetic resolution)

Integration with Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, is a paradigm shift in the production of chemicals, moving from large-scale batch reactors to smaller, continuous-flow systems. d-nb.infomdpi.com This technology offers significant advantages, particularly for the pharmaceutical industry, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. researchgate.netseqens.com

The synthesis of this compound and its derivatives can benefit significantly from this approach. Many reactions involved in its synthesis can be exothermic or involve unstable intermediates. seqens.com Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risk of thermal runaways that can occur in large batch reactors. seqens.com This enhanced safety profile allows reactions to be run under more aggressive conditions (higher temperatures or pressures) than would be feasible in batch, often leading to dramatically reduced reaction times and increased productivity. d-nb.info For instance, reactions involving organometallics, which are often performed at cryogenic temperatures in batch to control unstable intermediates, can potentially be run at or near room temperature in flow reactors due to extremely short residence times. seqens.com

Furthermore, continuous processing facilitates the seamless integration of multiple synthetic and purification steps, eliminating the need to isolate and handle intermediates. mdpi.com A multi-step sequence to produce a pharmaceutical ingredient from this compound could be telescoped into a single, automated flow system, reducing plant footprint, solvent usage, and manual labor. americanpharmaceuticalreview.com The modular nature of flow chemistry equipment also allows for flexible, on-demand production, which is well-suited to the manufacturing of high-value, lower-volume products typical of the pharmaceutical industry. d-nb.info

ParameterBatch ProcessingFlow Chemistry/Continuous Manufacturing
Safety Higher risk of thermal runaway with exothermic reactions.Enhanced heat transfer minimizes risks; smaller reaction volumes. seqens.com
Scalability "Scaling up" can be complex and change reaction parameters."Scaling out" by running multiple reactors in parallel or for longer times. americanpharmaceuticalreview.com
Process Control Difficult to maintain precise control over temperature and mixing.Precise control over stoichiometry, residence time, and temperature. seqens.com
Efficiency Often involves isolation and purification of intermediates.Enables "telescoped" reactions without intermediate isolation. mdpi.com
Footprint Requires large, multi-purpose reactor vessels.Smaller, dedicated, and modular equipment. americanpharmaceuticalreview.com

Application in Advanced Catalysis and Materials Science

This compound serves as a crucial starting material for the synthesis of chiral ligands and catalysts, which are essential for asymmetric synthesis. lookchem.com The development of new, highly efficient chiral catalysts is a constant goal in organic chemistry, and the unique stereochemistry of this compound makes it a valuable synthon for creating novel ligand scaffolds for transition-metal catalysis. nih.govacs.org These catalysts are pivotal in producing enantiomerically pure compounds for the pharmaceutical and agrochemical industries.

In materials science, this compound and its racemic form, (1-Bromoethyl)benzene (B1216412), are utilized as initiators in Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com ATRP is a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. (1-Bromoethyl)benzene has been specifically used to initiate the polymerization of monomers like styrene (B11656) and p-methoxystyrene, yielding polymers with a bromine atom at one end. sigmaaldrich.com This terminal bromine can be further functionalized, allowing for the creation of block copolymers and other advanced polymer architectures. The use of the chiral (R)-enantiomer could potentially lead to polymers with unique stereochemical properties, an area ripe for exploration.

Future research will likely focus on expanding the range of monomers that can be polymerized using this initiator and exploring the properties of the resulting materials. This includes the synthesis of novel block copolymers, star polymers, and surface-grafted polymers for applications in nanotechnology, drug delivery, and advanced coatings.

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

While the primary reactivity of this compound involves nucleophilic substitution at the benzylic carbon, researchers are exploring more unconventional ways to activate its bonds to forge new connections. pearson.com

A significant area of development is the use of photoredox catalysis to activate the carbon-bromine (C-Br) bond. researchgate.net Visible-light-mediated photoredox catalysis can generate alkyl radicals from unactivated bromoalkanes under mild conditions. researchgate.net For example, dimeric gold(I) photoredox catalysts have been used to generate an alkyl radical from a bromoalkane, which can then participate in various C-C bond-forming reactions, such as addition to isocyanides to form amides after hydrolysis. researchgate.net Applying such methods to this compound could open new pathways for its derivatization while preserving its stereochemistry.

Another frontier is the activation of C-Br bonds by main-group elements. Gallanediyls, which are monovalent gallium compounds, have been shown to react with bromoalkanes via oxidative addition, effectively inserting the gallium center into the C-Br bond. d-nb.info This creates organogallium intermediates that could be used in subsequent cross-coupling reactions.

Beyond the C-Br bond, the activation of carbon-hydrogen (C-H) bonds represents a major goal in modern organic synthesis. beilstein-journals.orgnih.gov While challenging, the selective functionalization of a C-H bond on the ethyl side chain or the aromatic ring of this compound, guided by a directing group or a specific catalyst, would provide a powerful and atom-economical way to build molecular complexity. nih.gov Research in dual catalytic systems that merge transition-metal catalysis with photoredox catalysis is creating new possibilities for activating previously inert C-H bonds, a strategy that holds immense potential for the future functionalization of molecules like this compound. beilstein-journals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.